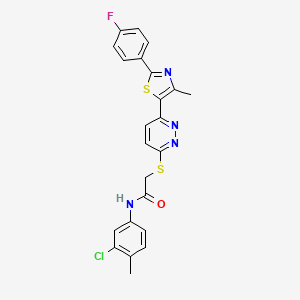

![molecular formula C10H16O2 B2671692 3-[(1R,2S)-2-(Cyclopropylmethyl)cyclopropyl]propanoic acid CAS No. 2418595-52-3](/img/structure/B2671692.png)

3-[(1R,2S)-2-(Cyclopropylmethyl)cyclopropyl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(1R,2S)-2-(Cyclopropylmethyl)cyclopropyl]propanoic acid, also known as CPMP, is a cyclic amino acid that has been studied for its potential applications in medicinal chemistry. CPMP has a unique structure that makes it an interesting target for synthesis and investigation. In

Applications De Recherche Scientifique

- Field : Synthetic and Pharmaceutical Chemistry, and Chemical Biology

- Application : Cyclopropane is a structural motif widespread in natural products and is usually essential for biological activities . It attracts wide interests due to its unique structural and chemical properties .

- Methods : Nature has evolved diverse strategies to access this structural motif, and increasing knowledge of the enzymes forming cyclopropane (i.e., cyclopropanases) has been revealed over the last two decades . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

- Results : The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .

- Field : Organic Chemistry

- Application : This process is used for the synthesis of 3-substituted phthalides and α, β -butenolides .

- Methods : A novel Rh (III)-catalyzed C–H activation/ring opening C–C cleavage/cyclization of carboxylic acids with cyclopropanols was developed . This reaction displays excellent functional group tolerance with respect to both carboxylic acids and cyclopropanols and features relatively mild conditions .

- Results : The utility of this method was highlighted by the rapid construction of bioactive compounds bearing a 3-substituted phthalide framework via late-stage functionalization .

Biosynthesis of Cyclopropane in Natural Products

Rh-Catalyzed Cascade C–H Activation/C–C Cleavage/Cyclization of Carboxylic Acids with Cyclopropanols

- Field : Synthetic and Pharmaceutical Chemistry, and Chemical Biology

- Application : Cyclopropane is a structural motif widespread in natural products and is usually essential for biological activities . It attracts wide interests due to its unique structural and chemical properties .

- Methods : Nature has evolved diverse strategies to access this structural motif, and increasing knowledge of the enzymes forming cyclopropane (i.e., cyclopropanases) has been revealed over the last two decades . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

- Results : The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .

- Field : Organic & Biomolecular Chemistry

- Application : Cyclopropyl–cyclopropyl rearrangement can be achieved selectively by intramolecular trapping of cyclopropylmethyl carbenium ions with an internal nucleophile . This can be exploited as a useful method for the introduction of a cyclopropyl group into complex molecules using readily accessible disubstituted cyclopropane intermediates .

- Methods : The process involves the use of cyclopropylmethyl carbenium ions and an internal nucleophile .

- Results : This method allows for the selective rearrangement of cyclopropyl–cyclopropyl groups and the introduction of a cyclopropyl group into complex molecules .

Biosynthesis of Cyclopropane in Natural Products

Intramolecular Cyclopropylmethylation

- Field : Organic Chemistry

- Application : The cyclopropylmethyl carbocation is known for its exceptional stability. This stability is due to the symmetrical stabilization by both C-C σ bonds .

- Methods : The stability can be explained by bent bond resonance with the vacant p orbital of the carbocation .

- Results : It is worth mentioning that a cyclopropane group stabilizes an adjacent positive charge even better than a phenyl group .

- Field : Organic Chemistry

- Application : Cyclopropane synthesis is a key process in organic chemistry. One method is based on a 3-exo-trig cyclisation of various electron-deficient 2-iodoethyl-substituted olefins .

- Methods : The process involves the use of zinc powder in a mixture of t-butyl alcohol and water . Another method is based on a 3-exo-tet cyclisation of various 1,3-dihalopropanes with zinc powder in ethanol .

- Results : These methods provide a useful way to introduce a cyclopropane group into complex molecules using readily accessible disubstituted cyclopropane intermediates .

Stability of Cyclopropylmethyl Carbocation

Cyclopropane Synthesis

Propriétés

IUPAC Name |

3-[(1R,2S)-2-(cyclopropylmethyl)cyclopropyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-10(12)4-3-8-6-9(8)5-7-1-2-7/h7-9H,1-6H2,(H,11,12)/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIKQQZXCDKJIA-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2CC2CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C[C@@H]2C[C@H]2CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1R,2S)-2-(Cyclopropylmethyl)cyclopropyl]propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2671611.png)

![3-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2671612.png)

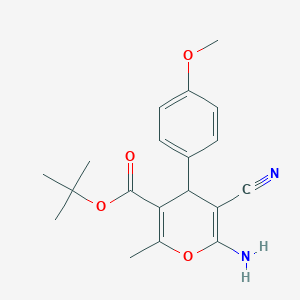

![N-(2,5-dimethoxyphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2671613.png)

![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)

![3-(4-chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2671622.png)

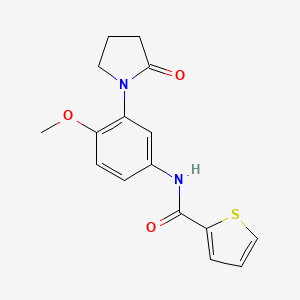

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2671625.png)

![N-[(7-Fluoro-2-oxo-1H-quinolin-3-yl)methyl]prop-2-enamide](/img/structure/B2671630.png)